

An In-depth Technical Guide to 1-Propylcyclohexanol

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Compound of Interest

Compound Name: 1-Propylcyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-propylcyclohexanol**, a tertiary alcohol with applications in chemical synthesis and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and presents key reactions and safety information.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-propylcyclohexan-1-ol[1]. It is also commonly referred to as 1-n-propylcyclohexanol.

Chemical Structure:

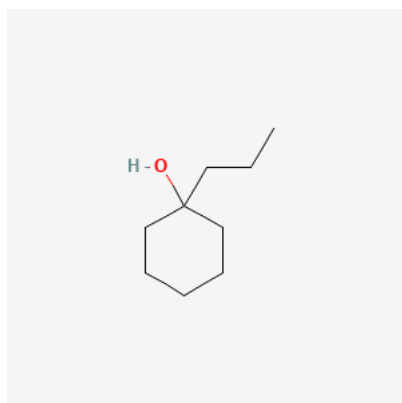


Table 1: Chemical and Physical Properties of **1-Propylcyclohexanol**

Property	Value	Source(s)
IUPAC Name	1-propylcyclohexan-1-ol	[1]
CAS Number	5445-24-9	[1][2][3]
Molecular Formula	C ₉ H ₁₈ O	[1][2][3]
Molecular Weight	142.24 g/mol	[1][2][3]
Appearance	Colorless liquid	[2]
Odor	Mild, sweet	[2]
Boiling Point	453 K (179.85 °C)	[4][5]
Melting Point	36.9°C (estimate)	[6]
Density	0.9340 g/cm ³ (estimate)	[6]
Refractive Index	1.4680	[6]
Solubility	Slightly soluble in water	[2]
LogP (Octanol/Water)	2.48	[4]

Synthesis of 1-Propylcyclohexanol

1-Propylcyclohexanol is commonly synthesized via the Grignard reaction, a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis of **1-Propylcyclohexanol**

This protocol describes the reaction of propylmagnesium bromide with cyclohexanone to yield **1-propylcyclohexanol**.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Anhydrous diethyl ether

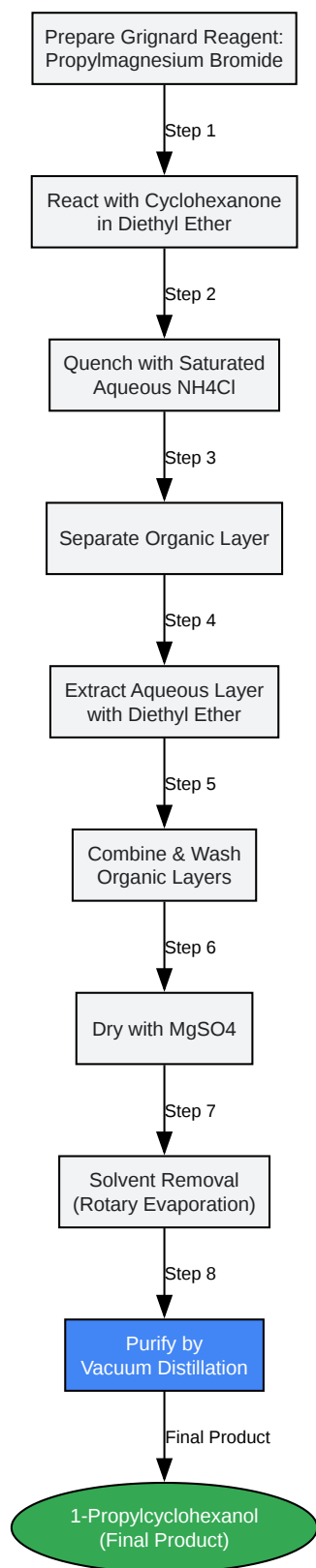
- 1-Bromopropane
- Cyclohexanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and the formation of a cloudy solution.
 - Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide Grignard reagent.
- Reaction with Cyclohexanone:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
- Work-up and Purification:

- Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
- Separate the organic layer using a separatory funnel.
- Extract the aqueous layer twice with diethyl ether.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purify the resulting crude product by vacuum distillation to obtain pure **1-propylcyclohexanol**.

Below is a diagram illustrating the workflow for the Grignard synthesis of **1-propylcyclohexanol**.



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Workflow for the Grignard synthesis of **1-propylcyclohexanol**.

Spectroscopic Analysis

The structure of **1-propylcyclohexanol** can be confirmed using various spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum of **1-propylcyclohexanol** is characterized by a strong, broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the alcohol functional group. A strong absorption band in the region of $2850\text{--}3000\text{ cm}^{-1}$ corresponds to the C-H stretching of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the propyl and cyclohexyl protons. The absence of a signal in the aldehyde or ketone region (9-12 ppm) and the presence of a broad singlet for the hydroxyl proton (which is exchangeable with D_2O) are key indicators.
- ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the range of 65-85 ppm.

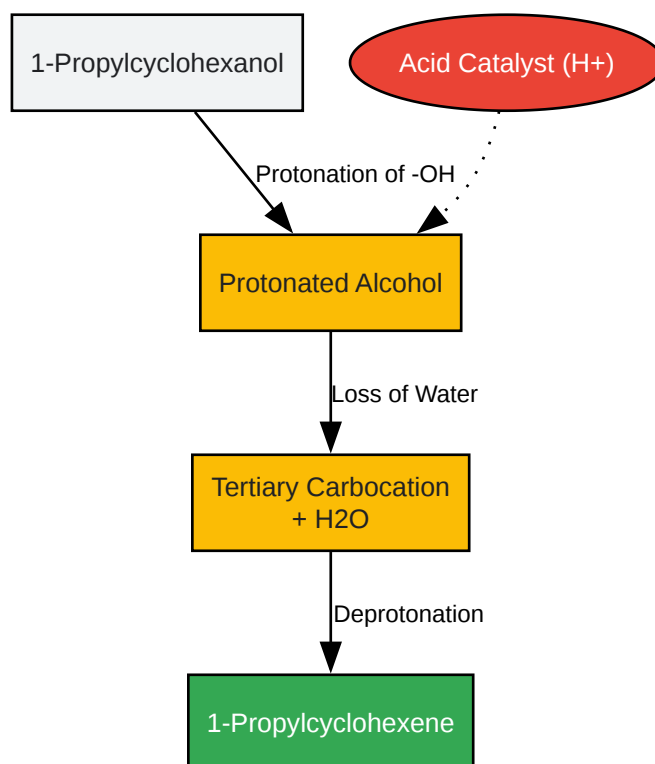
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of **1-propylcyclohexanol** will typically show a molecular ion peak (M^+) at $m/z = 142$. Common fragmentation patterns include the loss of a water molecule ($\text{M}-18$) and the loss of the propyl group ($\text{M}-43$)[1][3].

Common Reactions

1-Propylcyclohexanol, as a tertiary alcohol, undergoes reactions typical of this class of compounds.

- **Dehydration:** Acid-catalyzed dehydration of **1-propylcyclohexanol** leads to the formation of 1-propylcyclohexene. This reaction typically follows an E1 mechanism.
- **Substitution Reactions:** Under acidic conditions (e.g., with HX), the hydroxyl group can be protonated and leave as a water molecule, forming a stable tertiary carbocation. This can then be attacked by a nucleophile to form a substitution product.

The following diagram illustrates the acid-catalyzed dehydration of **1-propylcyclohexanol**.



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Acid-catalyzed dehydration of **1-propylcyclohexanol**.

Applications

1-Propylcyclohexanol serves as a valuable intermediate in various fields:

- **Fragrance Industry:** It is used as a fragrance ingredient in perfumes and personal care products due to its mild, sweet odor[2].
- **Organic Synthesis:** It is a precursor for the synthesis of other organic compounds, including alkenes and substituted cyclohexanes[2].
- **Liquid Crystals:** It is used as an intermediate in the synthesis of liquid crystals[6].
- **Solvent:** It can be used as a solvent in certain chemical applications[2].

Safety and Handling

1-Propylcyclohexanol is classified as causing skin and serious eye irritation[1].

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle in a well-ventilated area or under a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry, and well-ventilated place away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

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